molecular formula C19H21BrN6O4S3 B11415532 7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11415532
M. Wt: 573.5 g/mol
InChI Key: GRQGINJLBIEVPX-UHFFFAOYSA-N
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Description

The compound 7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the pyrazole and thiadiazole rings. The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine . The thiadiazole ring is typically formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .

The final assembly of the compound involves the coupling of the pyrazole and thiadiazole intermediates with a β-lactam core. This step requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the β-lactam and carboxylic acid moieties can be reduced to alcohols.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes or receptors. The pyrazole and thiadiazole rings may play a role in binding to these targets, while the β-lactam structure could be involved in inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of pyrazole, thiadiazole, and β-lactam structures in this compound sets it apart from other similar compounds. This combination may confer unique biological activities and chemical reactivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H21BrN6O4S3

Molecular Weight

573.5 g/mol

IUPAC Name

7-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H21BrN6O4S3/c1-8-13(20)9(2)25(24-8)5-4-12(27)21-14-16(28)26-15(18(29)30)11(6-31-17(14)26)7-32-19-23-22-10(3)33-19/h14,17H,4-7H2,1-3H3,(H,21,27)(H,29,30)

InChI Key

GRQGINJLBIEVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C)Br

Origin of Product

United States

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